{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
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Overview
Description
{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the following steps:
Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through bromination of pyridine-3-carboxylic acid using bromine in the presence of a catalyst.
Formation of the ester linkage: The carboxylic acid group is then esterified with 2-oxoethyl alcohol under acidic conditions to form the ester.
Amination: The ester is then reacted with 3-methylbenzylamine under basic conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-alkoxypyridine derivatives.
Oxidation: Products include oxides or ketones.
Reduction: Products include amines or alcohols.
Hydrolysis: Products include carboxylic acids and alcohols.
Scientific Research Applications
{[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact pathways would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-chloropyridine-3-carboxylate
- 2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-fluoropyridine-3-carboxylate
- 2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-iodopyridine-3-carboxylate
Uniqueness
The uniqueness of {[(3-methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate lies in its specific combination of functional groups, which can impart unique reactivity and biological activity. The bromine atom, in particular, can be a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-3-2-4-12(5-11)7-19-15(20)10-22-16(21)13-6-14(17)9-18-8-13/h2-6,8-9H,7,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNDBCUDSGZOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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